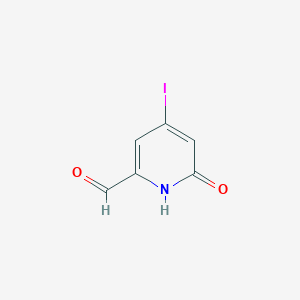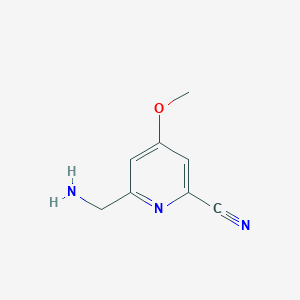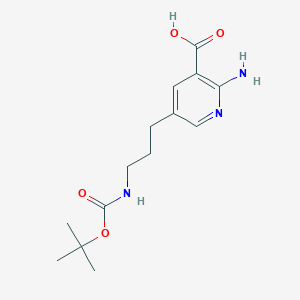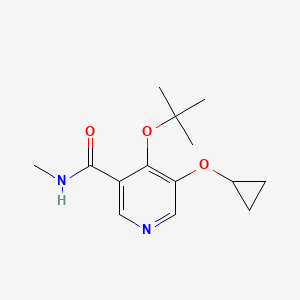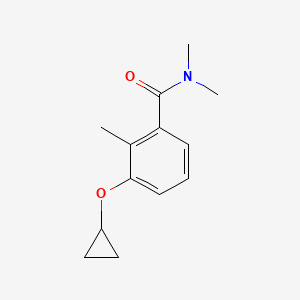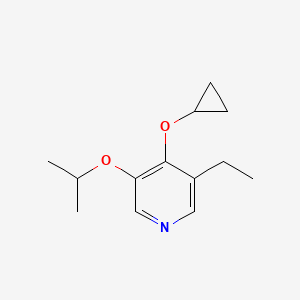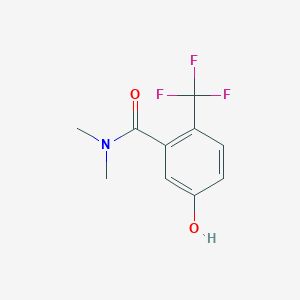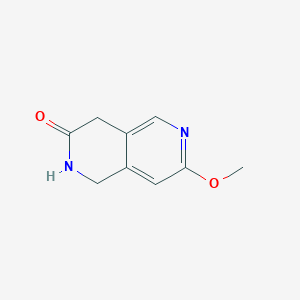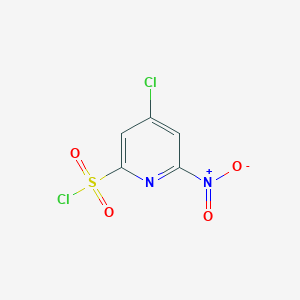
4-Chloro-6-nitropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O4S and a molecular weight of 257.05 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chloro and nitro functional groups, which contribute to its reactivity.
Preparation Methods
The synthesis of 4-Chloro-6-nitropyridine-2-sulfonyl chloride typically involves the chlorination and nitration of pyridine derivatives. One common method includes the reaction of 4-chloro-6-nitropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
4-Chloro-6-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups make the compound highly reactive towards nucleophilic substitution reactions. Common reagents include amines, alcohols, and thiols, which can replace the chloro group to form corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl chloride group, to form sulfonic acids or sulfonamides.
Major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-6-nitropyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds. It is also employed in the synthesis of heterocyclic compounds.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl chloride groups, which can further react with nucleophiles.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. The chloro and nitro groups further enhance the electrophilicity of the compound, facilitating these reactions .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-6-nitropyridine-2-sulfonyl chloride include:
4-Chloro-2-nitropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
6-Nitropyridine-2-sulfonyl chloride: Lacks the chloro group, which affects its reactivity and the types of reactions it can undergo.
4-Chloro-6-nitropyridine: Lacks the sulfonyl chloride group, limiting its applications in sulfonation reactions.
The presence of both chloro and nitro groups, along with the sulfonyl chloride functionality, makes this compound unique in its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C5H2Cl2N2O4S |
|---|---|
Molecular Weight |
257.05 g/mol |
IUPAC Name |
4-chloro-6-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O4S/c6-3-1-4(9(10)11)8-5(2-3)14(7,12)13/h1-2H |
InChI Key |
YBQWLLWAVBHLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


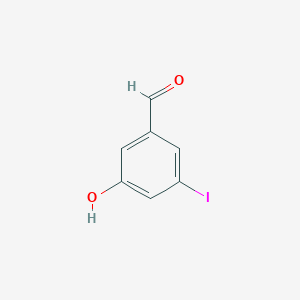
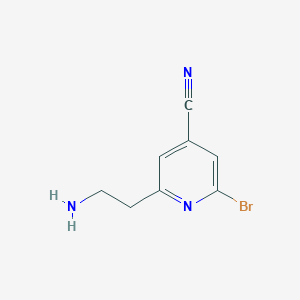
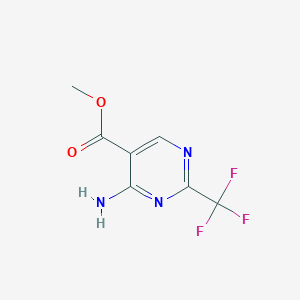
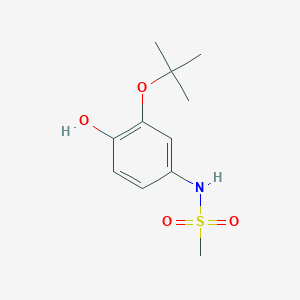
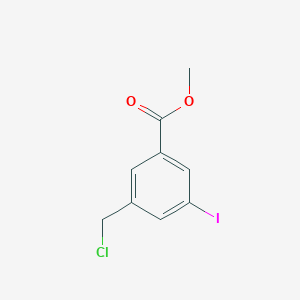
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
